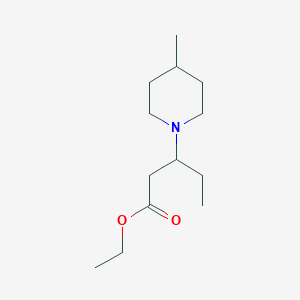
6-Propyl-1,2-dihydropyridazine-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propyl-1,2-dihydropyridazine-3,4-dione is a heterocyclic compound that belongs to the class of dihydropyridazines. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a pyridazine ring with a propyl group attached to the sixth position and two keto groups at the third and fourth positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-1,2-dihydropyridazine-3,4-dione can be achieved through several methods. One common method involves the reaction of maleic anhydride with hydrazine hydrate in an alcohol medium. This reaction produces a mixture of products, from which the desired compound can be isolated through careful separation techniques . Another method involves the use of acetic acid as a solvent, which provides higher yields but requires careful handling due to the corrosive nature of the solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of solid ion-exchange resins as catalysts. These catalysts offer several advantages, including ease of separation from reaction products, high selectivity, and reusability . The reaction typically involves the condensation of cis-butenedioic acid with hydrazine in an aqueous medium at elevated temperatures (around 95°C) for several hours .
化学反応の分析
Types of Reactions
6-Propyl-1,2-dihydropyridazine-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce dihydropyridazine derivatives with fewer keto groups .
科学的研究の応用
6-Propyl-1,2-dihydropyridazine-3,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its cardiotonic, sedative, and analgesic effects.
作用機序
The mechanism of action of 6-Propyl-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to form adsorption complexes with fixed polymer-bound sulfonate ions and counterions of cation exchangers . This interaction is crucial for its catalytic activity in various chemical reactions. Additionally, the compound’s biological activities are mediated through its interaction with cellular receptors and enzymes, leading to the modulation of various physiological processes .
類似化合物との比較
6-Propyl-1,2-dihydropyridazine-3,4-dione can be compared with other similar compounds, such as 1,2-dihydropyridazine-3,6-dione and 1-phenyl-1,2-dihydropyridazine-3,6-dione . These compounds share a similar core structure but differ in the substituents attached to the pyridazine ring. The presence of the propyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
List of Similar Compounds
- 1,2-Dihydropyridazine-3,6-dione
- 1-Phenyl-1,2-dihydropyridazine-3,6-dione
- 2,3-Dihydrophthalazine-1,4-dione
- 2-Phenyl-2,3-dihydrophthalazine-1,4-dione
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
6-propyl-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-6(10)7(11)9-8-5/h4H,2-3H2,1H3,(H,8,10)(H,9,11) |
InChIキー |
ILNJGQBQMUJFBM-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)C(=O)NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




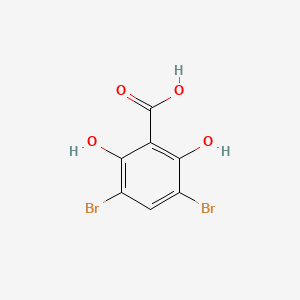
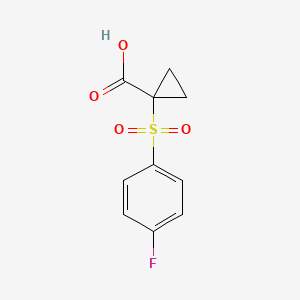
![Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B13870513.png)
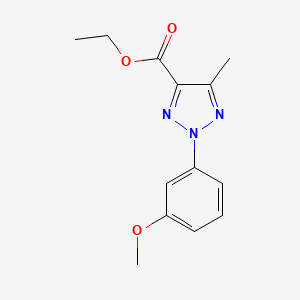
![N-methyl-1-{2-[6-(methyloxy)-1,5-naphthyridin-4-yl]ethyl}-3-pyrrolidinamine](/img/structure/B13870517.png)
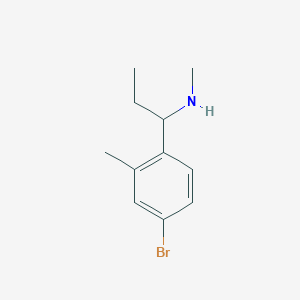
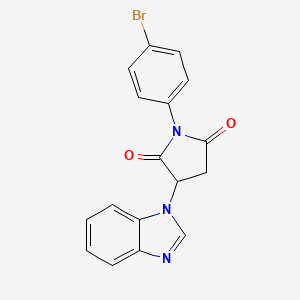

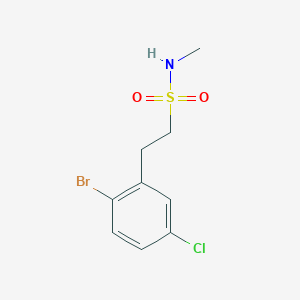
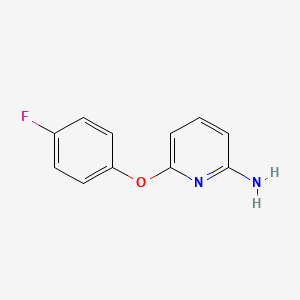
![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
